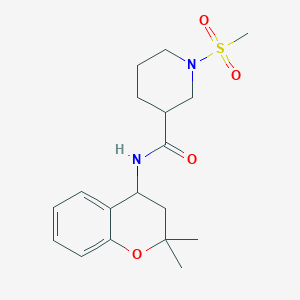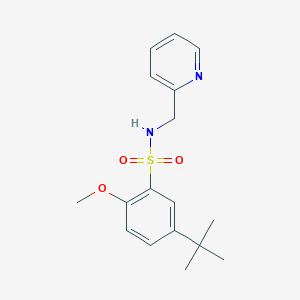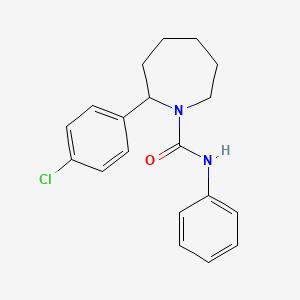![molecular formula C15H12N4O3 B4460324 7-amino-4-hydroxy-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4460324.png)
7-amino-4-hydroxy-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Descripción general
Descripción
The compound “7-amino-4-hydroxy-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile” is a pyrano[2,3-d]pyrimidine derivative . Pyrano[2,3-d]pyrimidines are a class of compounds that have shown potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives involves a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane . The mixture is heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrano[2,3-d]pyrimidine scaffold, which is important for interactions with the amino acids present in the active site of the enzyme . The presence of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a potential inhibitor against PARP-1 . The compound’s inhibitory activity towards PARP-1 and its anti-proliferative activity against certain human cancer cell lines have been evaluated .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it an interesting candidate for drug discovery. Researchers have explored its pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities . Further investigations into its mechanism of action and potential therapeutic targets could lead to the development of novel drugs.
Anti-Inflammatory Properties
Studies have highlighted the anti-inflammatory effects of pyrimidines, including this compound. It inhibits key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins . These findings suggest that it could be useful in managing inflammatory conditions.
Cancer Research
Given its biological activity, the compound may have implications in cancer research. Researchers have synthesized related pyrimidine derivatives and evaluated their anticancer potential against human tumor cell lines . Investigating its effects on specific cancer pathways could provide valuable insights.
Flavonoid Analogs
The compound shares structural similarities with flavonoids, which are known for their health benefits. Some flavonoids exhibit anti-inflammatory, antiproliferative, and antioxidant properties . Exploring its potential as a flavonoid analog could yield promising results.
Heterocyclic Chemistry
As an aromatic heterocycle, this compound contributes to the field of heterocyclic chemistry. Researchers have developed efficient synthetic methods for pyrimidines, including this compound, which can serve as building blocks for more complex molecules .
Green Chemistry
Efforts to synthesize this compound using environmentally friendly methods align with the principles of green chemistry. Ultrasound-promoted one-pot syntheses have been explored, emphasizing rapid and sustainable approaches .
Nanoparticle-Catalyzed Reactions
Zinc oxide nanoparticles have been employed as reusable catalysts in the synthesis of related benzimidazole-substituted indoles. Investigating similar catalytic systems could enhance the compound’s synthetic accessibility .
Mecanismo De Acción
The mechanism of action of this compound is related to its potential inhibitory effect on PARP-1 . PARP-1 is a DNA-binding protein involved in several cellular processes, including DNA repair. When DNA is damaged, PARP-1 is activated to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and catalyze the addition of ADP-ribose units to it and to nuclear target proteins to facilitate DNA repair process and cell survival .
Direcciones Futuras
The compound shows promising activity as a potential inhibitor against PARP-1 . Future research could focus on further evaluating its inhibitory activity towards PARP-1 and its anti-proliferative activity against other human cancer cell lines. Additionally, more studies could be conducted to explore its potential therapeutic applications in cancer treatment .
Propiedades
IUPAC Name |
7-amino-5-(3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-21-9-4-2-3-8(5-9)11-10(6-16)13(17)22-15-12(11)14(20)18-7-19-15/h2-5,7,11H,17H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYPUYMVGCIBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-fluorobenzyl)amino]-2(1H)-quinoxalinone](/img/structure/B4460246.png)


![4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4460275.png)
![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4460282.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide](/img/structure/B4460288.png)

![4-[2-methyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B4460301.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4460306.png)
![2-ethyl-7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4460313.png)
![(3,5-dimethoxybenzyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4460321.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460337.png)
![1-[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4460338.png)
![7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460343.png)